1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid characterized by a 2,5-dimethoxyphenyl group at the pyrrolidinone ring and a benzodiazolyl moiety linked via a 2-(2,6-dimethylphenoxy)ethyl chain. The 2,5-dimethoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions, while the ethylphenoxy linker provides steric flexibility for target engagement .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-8-7-9-20(2)28(19)36-15-14-31-24-11-6-5-10-23(24)30-29(31)21-16-27(33)32(18-21)25-17-22(34-3)12-13-26(25)35-4/h5-13,17,21H,14-16,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXUUIWFAHWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of continuous flow reactors to ensure consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to modify the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, linker length, and functional groups. Below is a detailed analysis of key analogs based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Linker Length and Flexibility The target compound’s ethyl linker (vs. The 2,6-dimethylphenoxy group in the target compound introduces steric bulk compared to Analog 1’s 4-methylphenoxy group, which may hinder off-target interactions .
Substituent Effects The 2,5-dimethoxyphenyl group in the target compound and Analog 1 contrasts with Analog 2’s 4-fluorophenylmethyl.
Solubility and Bioavailability
- Analog 2’s hydrochloride salt form significantly improves aqueous solubility compared to the free base structure of the target compound, which may enhance oral bioavailability .
Synthetic Accessibility
- The shorter ethyl linker in the target compound may reduce synthetic complexity compared to Analog 1’s propyl chain, which requires additional steps for elongation .
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 862828-58-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , indicating a large and complex structure that includes multiple functional groups which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Interaction : Similar compounds have shown the ability to bind to the DNA minor groove, potentially influencing gene expression and cellular processes. The benzimidazole moiety in this compound may facilitate such interactions .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit microbial topoisomerases, which are essential enzymes for DNA replication and repair in bacteria. This suggests a potential application in antimicrobial therapy .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole analogues can selectively target bacterial DNA over mammalian DNA, leading to reduced cytotoxicity in mammalian cells while effectively clearing infections .
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated in vitro. The IC50 values for human topoisomerase I were found to be greater than 54 µM, indicating lower cytotoxicity compared to the less than 10 µM observed for Escherichia coli topoisomerase I. This selectivity highlights the potential for developing antimicrobial agents with reduced side effects on human cells .
Case Studies
- Study on Benzimidazole Analogues : A study focused on synthesizing new benzimidazole analogues demonstrated that compounds with structural similarities to our target compound exhibited enhanced DNA binding and selective toxicity towards bacteria while sparing mammalian cells .
- Crystallographic Analysis : Crystallographic studies have provided insights into the three-dimensional structure of related compounds, revealing how substituents affect binding affinities and biological activity. Such structural data are crucial for understanding the interactions at the molecular level .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
